molecular formula C14H22O B120643 Cashmeran CAS No. 33704-61-9

Cashmeran

Cat. No. B120643
CAS RN: 33704-61-9
M. Wt: 206.32 g/mol
InChI Key: MIZGSAALSYARKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cashmeran is a synthetic fragrance compound known for its musky, woody, and spicy aroma, reminiscent of cashmere wool. It is widely used in the fragrance industry to impart a warm, luxurious scent to various products, including perfumes, scented candles, and personal care items. The compound is valued for its unique olfactory profile and its ability to blend well with other fragrance notes to create complex scents.

Synthesis Analysis

The synthesis of novel Cashmeran odorants has been explored through molecular modeling and involves a novel asymmetric Brønsted acid-catalyzed Michael addition of unactivated α-substituted ketones. This key transformation utilizes a new type of enol activation catalysis, which yields different cyclic ketones with α-quaternary stereocenters in good to excellent yields and high enantioselectivity. The process is further refined through subsequent McMurry coupling and Saegusa-Ito oxidation to produce the enantiopure target odorants. One enantiomer obtained from this synthesis route has been found to possess the typical olfactory characteristics of Cashmeran .

Molecular Structure Analysis

The molecular structure of Cashmeran odorants is characterized by the presence of α-quaternary stereocenters, which are pivotal in defining the scent profile of the compound. The enantioselective synthesis mentioned above is crucial in obtaining the desired stereoisomer that exhibits the characteristic Cashmeran fragrance. The precise molecular structure and stereochemistry are essential for the compound's interaction with olfactory receptors, which ultimately determines its scent perception .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Cashmeran odorants include the Brønsted acid-catalyzed Michael addition, which forms the cyclic ketone intermediates with α-quaternary stereocenters. Following this, McMurry coupling is employed to combine ketone moieties, and the Saegusa-Ito oxidation is used to fine-tune the olfactory properties of the resulting enantiopure odorants. These reactions are carefully orchestrated to achieve the high enantioselectivity and yield required for commercial fragrance production .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of Cashmeran, such properties are typically crucial for its application in the fragrance industry. These properties include volatility, stability in various media, and compatibility with other fragrance components. The synthesis methods employed aim to optimize these properties to ensure that the Cashmeran odorants maintain their desired scent profile and are suitable for use in a wide range of products .

Scientific Research Applications

  • Synthesis and Design of Cashmeran Odorants : Cashmeran odorants have been synthesized using a novel asymmetric Brønsted acid catalyzed Michael addition. This process involves enol activation catalysis to create cyclic ketones with α-quaternary stereocenters. These odorants are significant due to their high enantioselectivity and yield, contributing to the distinct olfactory aspects of Cashmeran (Felker et al., 2015).

  • Environmental Presence in Sewage Sludge : Research has identified Cashmeran (DPMI) in sewage sludge from wastewater treatment plants. This study highlights the environmental presence of Cashmeran and other polycyclic musks, indicating their widespread use and potential environmental impact (Zeng et al., 2005).

  • Polycyclic Musks in Cosmetic Plants : Another study analyzed the presence of polycyclic musks, including Cashmeran, in the air, wastewater, and sludge samples of a cosmetic plant. The findings suggest that these compounds are prevalent in the cosmetic manufacturing environment and raise concerns about their environmental influence (Chen et al., 2007).

  • Synthetic Musks and Genotoxicity : A study testing the genotoxicity of synthetic musk fragrances, including Cashmeran, using the Escherichia coli PQ37 genotoxicity assay, found no SOS inducing potency. This result suggests that Cashmeran may have a low genotoxic impact in this specific context (Mersch-Sundermann et al., 1998).

  • Cashmere Industry's Environmental Impact : A study on the cashmere industry suggests that the demand for cashmere products has significant ecological impacts on biodiversity and ecosystem degradation, indirectly affecting native large mammals in regions where cashmere-producing goats are raised (Berger et al., 2013).

Safety And Hazards

Cashmeran may cause skin irritation and serious eye irritation. It may also cause an allergic skin reaction. It is toxic to aquatic life with long-lasting effects .

Future Directions

There is ongoing research into the synthesis and application of Cashmeran in the fragrance industry . As a synthetic ingredient, it offers the potential for sustainable and versatile use in a variety of products .

properties

IUPAC Name

1,1,2,3,3-pentamethyl-2,5,6,7-tetrahydroinden-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-9-13(2,3)10-7-6-8-11(15)12(10)14(9,4)5/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZGSAALSYARKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(C1(C)C)C(=O)CCC2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047399
Record name Cashmeran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals
Record name 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Cashmeran

CAS RN

33704-61-9
Record name (±)-Cashmeran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33704-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+-)-Cashmeran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033704619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cashmeran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDRO PENTAMETHYLINDANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZR4438MY4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.